2-chloro-4-cyclopropyl-5-fluoroPyrimidine
Overview
Description
2-Chloro-4-cyclopropyl-5-fluoropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of chlorine, cyclopropyl, and fluorine substituents at positions 2, 4, and 5, respectively, on the pyrimidine ring. These substituents impart unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-cyclopropyl-5-fluoropyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with cyclopropylamine. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution of the chlorine atom at the 4-position by the cyclopropyl group. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-cyclopropyl-5-fluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyrimidine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines in solvents like methanol or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethyl sulfoxide (DMSO).
Major Products:
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Coupling Reactions: Formation of biaryl or styryl derivatives.
Scientific Research Applications
2-Chloro-4-cyclopropyl-5-fluoropyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cellular signaling pathways.
Medicine: Explored for its anticancer properties, especially in the development of targeted therapies for various cancers.
Mechanism of Action
The mechanism of action of 2-chloro-4-cyclopropyl-5-fluoropyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that regulate cell growth, differentiation, and survival. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis (programmed cell death) in malignant cells .
Comparison with Similar Compounds
2-Chloro-5-fluoropyrimidine: Lacks the cyclopropyl group, making it less sterically hindered and potentially less selective in its biological activity.
2,4-Dichloro-5-fluoropyrimidine: Contains an additional chlorine atom, which can affect its reactivity and the types of reactions it undergoes.
2-Chloro-4-methoxy-5-fluoropyrimidine: The methoxy group can influence the compound’s electronic properties and its interactions with biological targets.
Uniqueness: 2-Chloro-4-cyclopropyl-5-fluoropyrimidine is unique due to the presence of the cyclopropyl group, which imparts steric hindrance and can enhance the compound’s selectivity and potency as an enzyme inhibitor. This structural feature distinguishes it from other similar pyrimidine derivatives and contributes to its potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-4-cyclopropyl-5-fluoropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2/c8-7-10-3-5(9)6(11-7)4-1-2-4/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJYZAYUNDJTTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NC=C2F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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